3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
PQIP is a potent inhibitor of both the unphosphorylated (basal) and phosphorylated (activated) states of the kinase IGF1R (IGF1RK).
Scientific Research Applications
Applications and Characteristics of Related Compounds
Imiquimod and Analogues : Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system by inducing cytokines such as IFN-α, -β, and several interleukins. Though primarily used for treating skin disorders, its mechanism, which involves stimulating onsite cytokine production, points towards potential for immunoregulatory, antiviral, antiproliferative, and antitumor activities. This suggests that similar compounds might also exhibit these broad biological functions (Syed, 2001).
Food-derived Heterocyclic Amines : Certain heterocyclic amines, like PhIP, formed in cooked meats, have been implicated in cancer research, particularly breast cancer. This highlights the significance of heterocyclic compounds in understanding dietary cancer risks and the metabolic pathways involved (Snyderwine, 1994).
Heterocyclic Compound Synthesis : Research into compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones underscores the versatility of heterocyclic compounds as building blocks for creating diverse molecules with potential pharmacological and dye applications. This versatility suggests that our compound of interest could also serve as a key precursor in synthetic chemistry (Gomaa & Ali, 2020).
Cytochrome P450 Inhibitors : The specificity of chemical inhibitors for cytochrome P450 isoforms in drug metabolism research can offer insights into the metabolic pathways and potential drug-drug interactions of compounds. This is crucial for understanding the pharmacokinetics and safety profiles of new drugs, including those related to our compound (Khojasteh et al., 2011).
Antitubercular Activity : The study of various derivatives for their antitubercular activity highlights the ongoing search for effective treatments against tuberculosis. Compounds with unique structures, such as our compound of interest, could potentially contribute to this field by offering new mechanisms of action or improved efficacy (Asif, 2014).
DPP IV Inhibitors : The exploration of DPP IV inhibitors for treating type 2 diabetes mellitus shows the importance of heterocyclic compounds in developing new therapeutic agents. The search for selective inhibitors that do not affect other substrates indicates the potential for compounds like ours to contribute to specific therapeutic targets (Mendieta, Tarragó, & Giralt, 2011).
properties
Product Name |
3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
---|---|
Molecular Formula |
C30H31N7 |
Molecular Weight |
489.63 |
IUPAC Name |
3-(cis-3-(4-Methylpiperazin-1-yl)cyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C30H31N7/c1-35-13-15-36(16-14-35)24-17-23(18-24)30-34-27(28-29(31)32-11-12-37(28)30)22-8-7-21-9-10-25(33-26(21)19-22)20-5-3-2-4-6-20/h2-12,19,23-24H,13-18H2,1H3,(H2,31,32)/t23-,24+ |
InChI Key |
PDJARQSWGDDFHH-PSWAGMNNSA-N |
SMILES |
NC1=NC=CN2C1=C(C3=CC=C4C=CC(C5=CC=CC=C5)=NC4=C3)N=C2[C@H]6C[C@@H](N7CCN(C)CC7)C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PQIP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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